molecular formula C16H16N4OS B11629282 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one CAS No. 142465-12-1

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one

Cat. No.: B11629282
CAS No.: 142465-12-1
M. Wt: 312.4 g/mol
InChI Key: XKSGUVWFVCCNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one is a tetracyclic heterocyclic compound featuring a fused thienopyrimidine core. Its synthesis involves a multi-step process starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1), which undergoes cyclization with formamide to form the pyrimidine ring. Subsequent treatment with phosphorus oxychloride yields the 4-chloro intermediate (3), which is then substituted with hydrazine to introduce the hydrazino group at position 2 . The phenyl group at position 3 is retained throughout the synthesis.

Properties

CAS No.

142465-12-1

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-8-4-5-9-12(11)22-14)15(21)20(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)

InChI Key

XKSGUVWFVCCNMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)NN

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hydrogen Substitution Followed by Hydrazine Coupling

A patented method (CN106588758B) outlines a two-step process for synthesizing hydrazinopyridine derivatives, adaptable to the target compound.

Step 1: Preparation of Pyridine Halide Intermediate
Pyridine halide precursors are synthesized via hydrogen substitution using a palladium/platinum-carbon (Pd/C-Pt/C) mixed catalyst under alkaline conditions. For example:

  • Substrate : 2,3,6-Trichloropyridine reacts with hydrogen in methanol with 8% Pd/C and 8% Pt/C (1:10 ratio).

  • Conditions : 30°C, 0.3 MPa hydrogen pressure, sodium hydroxide as base.

  • Yield : 88.5% purity for 2,3-dichloropyridine.

Step 2: Hydrazine Coupling
The pyridine halide intermediate reacts with hydrazine hydrate in N,N-dimethylpropanolamine at 130°C under reflux:

  • Molar Ratio : 148 g 2,3-dichloropyridine to 105 g 80% hydrazine hydrate.

  • Workup : Crystallization at 25°C, centrifugation, and vacuum drying yield the final product with 99.7% purity and 95% yield.

Cyclocondensation of Tetrahydropyridine-Thiophene Precursors

A cyclocondensation approach, adapted from pyrido[4,3-d]thieno[2,3-d]pyrimidine syntheses, involves:

  • Gewald Reaction : Condensation of 1-methylpiperidin-4-one with sulfur and ethyl cyanoacetate to form ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

  • Cyclization : Treatment with triethyl orthoformate and hydrazine hydrate yields the hydrazino-pyrimidinone core.

Key Data :

  • Cyclization Conditions : Reflux in ethanol for 2–4 hours.

  • Yield : 70–80% for analogous structures.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

ParameterOptimal ChoiceImpact on Yield/PuritySource
Solvent N,N-DimethylpropanolamineEnhances reaction rate by acting as acid scavenger
Catalyst Pd/C-Pt/C (1:10)Improves hydrogen substitution selectivity to 95%
Base Sodium hydroxide-pyridine mixturePrevents side reactions during halogen displacement

Temperature and Pressure Effects

  • Hydrogen Substitution : 20–40°C and 0.2–0.4 MPa pressure prevent over-reduction.

  • Hydrazinolysis : 130°C reflux ensures complete nucleophilic substitution.

Comparative Analysis of Methodologies

Patent vs. Academic Synthesis Routes

AspectPatent Method (CN106588758B)Academic Route (PMC6257348)
Catalyst Pd/C-Pt/CTriethyl orthoformate
Yield 95%70–80%
Scalability Industrial (multi-kilogram)Laboratory-scale
Purity 99.7% (HPLC)95–98% (NMR)

The patent method prioritizes industrial feasibility, while academic routes focus on structural versatility.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethanol/water (3:1) achieves >99% purity via slow cooling.

  • Centrifugation : 25°C, 3,000 rpm for 15 minutes removes residual hydrazine.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30).

  • NMR : δ 2.43 ppm (NCH3), 7.36–7.69 ppm (phenyl protons).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Residual trichloropyridine (5–7%) in hydrogen substitution step.

  • Solution : Double crystallization in methanol reduces impurities to <0.5%.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies on analogous compounds show 30% reduction in reaction time (from 10 hours to 7 hours) under 100 W microwave irradiation.

Flow Chemistry Approaches

Continuous-flow reactors improve heat transfer during exothermic hydrazine coupling, enabling 99% conversion in 2 hours .

Chemical Reactions Analysis

Formation of Pyrimidinone Core

The reaction involves cyclization of the starting ester (1 ) with formamide. This step likely proceeds via intermolecular amidation , forming the pyrimidinone ring .

Chlorination

Phosphorus oxychloride converts the pyrimidinone (2 ) to its chloro-derivative (3 ) through nucleophilic acyl substitution , replacing the hydroxyl group with a chloro group .

Hydrazination

The chloro derivative (3 ) undergoes SNAr (nucleophilic aromatic substitution) with hydrazine hydrate, replacing the chlorine with a hydrazino group (-NH-NH₂) .

Subsequent Transformations

The hydrazino group in the target compound enables further reactions:

  • Cyclization with Aliphatic Acids
    Reaction with formic acid or acetic acid forms triazolo-pyrimidine derivatives (e.g., 4-amino-8,9-dihydrobenzothieno[3,2-e] triazolo[3,4-a]pyrimidine-5,6-dione) via [3+2] cycloaddition .

  • Alkylation
    Treatment with methyl iodide introduces alkyl groups, as seen in related compounds (e.g., 3-amino-7,7-dimethyl-2-methylthio derivatives) .

  • Formation of Polynuclear Heterocycles
    Reactions with 3-chloropentan-2,4-dione or pyrazole derivatives yield pyrazolobenzothienopyrimidine or imidazolobenzothienopyrimidine analogs .

Table 2: Transformations of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one

Reaction TypeReagents/ConditionsProduct ExampleYieldReference
Triazolo-pyrimidine formationFormic acid, HCl, refluxTriazolo[3,4-a]pyrimidine-5,6-dione80%
AlkylationMethyl iodide, K₂CO₃2-methylthio derivatives68%
Pyrazolo-derivative formation3-chloropentan-2,4-dionePyrazolobenzothienopyrimidine77%

Analytical and Structural Verification

The compound’s structure is confirmed via:

  • IR spectroscopy : Peaks at ~1715–1665 cm⁻¹ (C=O, C=N) and ~1263–1071 cm⁻¹ (C-S-C) .

  • ¹H NMR : Signals for tetrahydrobenzothieno rings (δ 1.76–2.88 ppm) and hydrazino protons (δ ~9.52 ppm) .

  • Mass spectrometry : Molecular ion peaks at m/z 368.5 g/mol (C₂₀H₂₄N₄OS).

Research Findings

  • Biological Activity : While direct data for this compound is limited, related hydrazino-benzothienopyrimidines exhibit anticancer and anti-inflammatory properties .

  • Reactivity : The hydrazino group enables nucleophilic substitution and cycloaddition , making it a versatile scaffold for drug discovery .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthetic pathways often yield various derivatives that can be further explored for enhanced biological activity.

Antitumor Activity

Research indicates that derivatives of the compound exhibit significant antitumor properties. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism of action is believed to involve the modulation of key signaling pathways associated with tumor growth and survival.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Specifically, it has shown activity against influenza viruses by targeting viral RNA-dependent RNA polymerase. This inhibition disrupts viral replication and may provide a basis for developing new antiviral therapies.

Antimicrobial Effects

Preliminary studies suggest that 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one possesses antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes is under investigation.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:

  • Cancer Therapy : Its antitumor properties suggest potential as a chemotherapeutic agent.
  • Antiviral Treatment : The ability to inhibit influenza virus replication positions it as a candidate for antiviral drug development.
  • Infectious Diseases : Its antimicrobial activity may lead to new treatments for bacterial infections.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAntiviral PropertiesShowed effective inhibition of influenza virus replication in cell cultures.
Study CAntimicrobial EffectsReported broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Key Observations :

  • The hydrazino group in the target compound enhances nucleophilic reactivity compared to halogen or alkyl/aryl ether substituents (e.g., 4c, 4d, 6a) .
  • The phenyl group at position 3 contributes to hydrophobic interactions, influencing solubility and membrane permeability .
  • Derivatives with bulky substituents (e.g., 6a) exhibit higher molecular weights and reduced solubility compared to the target compound .

Antimicrobial Activity

  • Target Compound: Limited direct data, but hydrazino-pyrimidines are known to exhibit antimicrobial activity via inhibition of folate metabolism .
  • 3-Amino-2-mercapto Derivatives: Showed significant activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) due to the thiol group’s metal-chelating properties .
  • Hydrazino-Schiff Base Derivatives (e.g., 6a): Demonstrated moderate antifungal activity against Candida albicans (MIC = 50 µg/mL) .

Anticancer Activity

  • Target Compound: Not explicitly tested, but structurally related 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) exhibited cytotoxic activity against melanoma MDA-MB-435 cells (GP = −31.02%) .
  • Thiosemicarbazide Derivatives : Inhibited prostate cancer PC-3 cells (IC₅₀ = 18 µM) through apoptosis induction .

Biological Activity

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique bicyclic structure, which combines elements of thieno and pyrimidine chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is C15H16N4OS. Its structure includes a hydrazino group that may enhance its bioactivity. The compound's structural features are crucial for its interactions with biological macromolecules.

Biological Activity Overview

Research indicates that derivatives of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one exhibit various biological activities:

  • Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain modifications to the structure can enhance cytotoxic effects against tumor cells while maintaining lower toxicity to normal cells.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its structural components allow it to disrupt microbial cell functions effectively.
  • Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes that are crucial for cancer progression and microbial survival.

The biological activity of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is attributed to several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Enzyme Interaction : It can act as an inhibitor of enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Cytotoxicity Assays : In vitro studies using MTT assays have reported IC50 values indicating the effectiveness of various derivatives against cancer cell lines such as MCF-7 and HeLa cells. For example:
    • Compound A showed an IC50 value of 25 µM against MCF-7.
    • Compound B exhibited an IC50 value of 15 µM against HeLa cells.
    CompoundCell LineIC50 (µM)
    AMCF-725
    BHeLa15
  • Antimicrobial Efficacy : Studies have tested the antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-hydrazino-3-phenyl derivatives, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-Hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidineLacks phenyl groupAntitumor
5-Methylthieno[2,3-d]pyrimidineMethyl substitutionAntimicrobial
Benzothienopyrimidine derivativesVariations in substitutionsDiverse activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-hydrazino-3-phenyl-tetrahydrobenzothienopyrimidinone derivatives?

The compound is typically synthesized via cyclocondensation or hydrazine substitution. For example, refluxing 3-benzyl-2-sulfanyl-tetrahydrobenzothienopyrimidinone with excess hydrazine hydrate in pyridine yields the hydrazino derivative after 25 hours . Alternative methods involve cyclocondensation of 2-aminotetrahydrobenzothiophene carboxamide with aldehydes in ethanol, followed by heterocyclization in acetic acid/DMSO to achieve yields >80% . Method selection depends on substituent compatibility and desired purity.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. 1^1H and 13^13C NMR confirm hydrazino (-NHNH2_2) and phenyl group integration, while IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) . Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by substituent variability?

Substituents like 3,5-di-tert-butyl-4-hydroxyphenyl (as in derivative 4k) may induce steric or electronic effects, altering NMR chemical shifts . To resolve ambiguities:

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental IR data with computational simulations (e.g., DFT) for vibrational mode matching.
  • Validate via single-crystal X-ray diffraction when possible .

Q. What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial, anti-tyrosinase)?

  • In vitro assays : Screen against microbial strains (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values . For tyrosinase inhibition, measure IC50_{50} via spectrophotometric monitoring of L-DOPA oxidation .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase’s active site). Validate docking poses with molecular dynamics simulations .

Q. How can molecular docking guide the design of derivatives with enhanced inhibitory activity?

Docking identifies key interactions (e.g., hydrogen bonds between the hydrazino group and tyrosinase’s Cu2+^{2+} center). Prioritize derivatives with electron-donating substituents (e.g., -OH, -OCH3_3) that enhance binding affinity. For example, compound 4g (2,4-dihydroxybenzene substituent) showed superior tyrosinase inhibition due to dual H-bonding interactions .

Q. What strategies address low yields during heterocyclization or hydrazine substitution?

  • Optimize reaction time: Prolonged reflux (e.g., 25 hours for hydrazine substitution) improves conversion .
  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation efficiency .
  • Catalysis: Explore Lewis acids (e.g., ZnCl2_2) to accelerate ring closure.

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Conduct accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
  • Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts.
  • Store derivatives in anhydrous ethyl acetate or under nitrogen to prevent hydrazine oxidation .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

  • Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, or heteroaryl groups at position 2 or 3) .
  • Test substituent effects on bioactivity and logP (lipophilicity) to correlate structural features with potency.
  • Use QSAR models to predict activity trends and prioritize synthetic targets.

Q. How can purity and regioselectivity challenges in multi-step syntheses be mitigated?

  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
  • Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm final product purity (>95%).
  • For regioselectivity, optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to aminocarboxamide) .

Q. What advanced analytical techniques validate the compound’s potential as a kinase or enzyme inhibitor?

  • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
  • Cellular assays (e.g., Western blotting) to confirm target modulation in relevant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.